Cas no 117525-25-4 (6H-Purin-6-one,9-(2,3-dideoxy-2-fluoro-b-D-threo-pentofuranosyl)-1,9-dihydro-)

6H-Purin-6-one,9-(2,3-dideoxy-2-fluoro-b-D-threo-pentofuranosyl)-1,9-dihydro- structure
117525-25-4 structure
Product Name:6H-Purin-6-one,9-(2,3-dideoxy-2-fluoro-b-D-threo-pentofuranosyl)-1,9-dihydro-
Numero CAS:117525-25-4
MF:C10H11FN4O3
MW:254.217745065689
CID:164717
PubChem ID:135412715
Update Time:2025-04-19

6H-Purin-6-one,9-(2,3-dideoxy-2-fluoro-b-D-threo-pentofuranosyl)-1,9-dihydro- Proprietà chimiche e fisiche

Nomi e identificatori

    • 6H-Purin-6-one,9-(2,3-dideoxy-2-fluoro-b-D-threo-pentofuranosyl)-1,9-dihydro-
    • 9-(2,3-dideoxy-2-fluoro-betaD-threo-pentofuranosyl)hypoxanthine
    • 9-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
    • 2'-F-dd-Aral
    • 6H-Purin-6-one, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-1,9-dihydro-
    • 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-3,9-dihydro-6H-purin-6-one
    • SCHEMBL969339
    • 774K13Q77A
    • SCHEMBL9850102
    • 6H-PURIN-6-ONE, 9-(2,3-DIDEOXY-2-FLUORO-.BETA.-D-THREO-PENTOFURANOSYL)-1,9-DIHYDRO-
    • 9-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one
    • 117525-25-4
    • 2'-.BETA.-FLUORO-2',3'-DIDEOXYINOSINE
    • DTXSID60151800
    • 9-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
    • 2'-beta-fluoro-2',3'-dideoxyinosine
    • 2'-Fluoro-2',3'-dideoxy-.beta.-D-arabino-inosine
    • 2'-F-ara-ddI
    • Q27266544
    • UNII-774K13Q77A
    • FddI
    • F-ara-ddI
    • Inchi: 1S/C10H11FN4O3/c11-6-1-5(2-16)18-10(6)15-4-14-7-8(15)12-3-13-9(7)17/h3-6,10,16H,1-2H2,(H,12,13,17)/t5-,6-,10+/m0/s1
    • Chiave InChI: SLWSQPYUSBXANQ-JFWOZONXSA-N
    • Sorrisi: F[C@H]1C[C@@H](CO)O[C@H]1N1C=NC2C(NC=NC1=2)=O

Proprietà calcolate

  • Massa esatta: 254.082
  • Massa monoisotopica: 254.082
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 2
  • Complessità: 380
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: _1.2
  • Superficie polare topologica: 88.7A^2

Proprietà sperimentali

  • Densità: 1.85
  • Punto di ebollizione: 588.2°Cat760mmHg
  • Punto di infiammabilità: 309.5°C
  • Indice di rifrazione: 1.772
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd